molecular formula C20H19N3O3S B2839115 2-(4-methoxyphenoxy)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 893930-55-7

2-(4-methoxyphenoxy)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No. B2839115
CAS RN: 893930-55-7
M. Wt: 381.45
InChI Key: VSAAQGRURAXCCM-UHFFFAOYSA-N
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Description

2-(4-methoxyphenoxy)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Scientific Research Applications

To provide a comprehensive response within the scope of your requirements, I'll focus on the broader context of scientific research applications related to compounds with similar structural features or functionalities, specifically focusing on the areas excluding drug use, dosage, and side effects, while adhering to your formatting requirements.

Pharmacokinetics and Metabolism

Bioavailability Studies : Compounds similar to "2-(4-methoxyphenoxy)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide" are often subject to bioavailability studies to understand their absorption, distribution, metabolism, and excretion (ADME) properties. For instance, studies on acetaminophen (paracetamol) metabolism in humans have shown the importance of understanding how drug metabolites are processed, which can influence the development of safer and more effective therapeutic agents (Ye et al., 2005).

Chemical Mediators and Anti-inflammatory Properties

Chemical Mediators : Research into the modulation of chemical mediators by pharmaceutical compounds is vital for identifying potential anti-inflammatory and analgesic effects. A study on acetaminophen highlighted its role in modulating prostaglandin synthesis, which can have implications for the closure of the patent ductus arteriosus, a critical consideration in neonatal care (Cinteză et al., 2018).

Environmental Impact and Exposure

Environmental Contaminants : Research into the environmental impact of chemical compounds, including their presence in human tissues and the broader ecosystem, is crucial. Studies on organohalogen contaminants (OHCs) in breast milk and serum provide insights into human exposure to environmental pollutants, which is relevant for compounds with potential environmental persistence (Fujii et al., 2014).

Novel Therapeutic Applications

Neuroinflammation and Imaging : Investigating compounds that bind to specific receptors, such as the translocator protein (TSPO) in neuroinflammation, can lead to novel diagnostic tools and therapeutic applications. The development of novel PET ligands like "11C-DPA-713" for TSPO highlights the potential for compounds to be used in imaging studies of neuroinflammatory conditions (Endres et al., 2009).

properties

IUPAC Name

2-(4-methoxyphenoxy)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-25-15-7-9-16(10-8-15)26-11-19(24)21-20-17-12-27-13-18(17)22-23(20)14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSAAQGRURAXCCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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